molecular formula C15H12O2 B386325 5-methyl-3-phenyl-1-benzofuran-2(3H)-one CAS No. 39531-24-3

5-methyl-3-phenyl-1-benzofuran-2(3H)-one

Cat. No. B386325
CAS RN: 39531-24-3
M. Wt: 224.25g/mol
InChI Key: OKEUDFGIAMSXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-3-phenyl-1-benzofuran-2(3H)-one, also known as MBF, is a synthetic compound with potential applications in scientific research. This molecule is a benzofuran derivative, which means it contains a benzene ring fused to a furan ring. Benzofuran derivatives have been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Scientific Research Applications

  • Antimicrobial Activity : A study by Idrees et al. (2020) synthesized derivatives of 5-methyl-3-phenyl-1-benzofuran-2(3H)-one with antimicrobial properties. These compounds showed significant in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

  • Analgesic and Anti-Inflammatory Activity : Research by Kenchappa and Bodke (2020) reported the synthesis of derivatives with notable analgesic and anti-inflammatory effects. Some compounds exhibited high levels of protection against pain and inflammation in animal models (Kenchappa & Bodke, 2020).

  • Crystal Structure Analysis : Studies by Choi et al. (2007, 2008) focused on the crystal structure of various benzofuran derivatives. These studies contribute to understanding the molecular geometry and potential applications in material science and pharmacology (Choi, Seo, Kim, Son, & Lee, 2008), (Choi, Seo, Son, & Lee, 2007).

  • Optoelectronic and Drug Likeness Properties : Hiremath et al. (2018) synthesized and analyzed the spectroscopic, reactivity, optoelectronic, and drug likeness properties of a similar compound, which shows the potential for applications in organic electronics and pharmacology (Hiremath et al., 2018).

  • Inhibitory Activities Against Human Enzymes : Luo et al. (2005) used a derivative of benzofuran as a starting material for synthesizing compounds with inhibitory activities against human acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases (Luo et al., 2005).

  • Antiproliferative Activity : Ma et al. (2017) isolated neolignans, including benzofuran derivatives, from traditional Chinese medicine, which exhibited significant antiproliferative activity on human cancer cell lines (Ma et al., 2017).

properties

IUPAC Name

5-methyl-3-phenyl-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-10-7-8-13-12(9-10)14(15(16)17-13)11-5-3-2-4-6-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEUDFGIAMSXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-3-phenyl-1-benzofuran-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-methyl-3-phenyl-1-benzofuran-2(3H)-one
Reactant of Route 3
5-methyl-3-phenyl-1-benzofuran-2(3H)-one
Reactant of Route 4
5-methyl-3-phenyl-1-benzofuran-2(3H)-one
Reactant of Route 5
5-methyl-3-phenyl-1-benzofuran-2(3H)-one
Reactant of Route 6
5-methyl-3-phenyl-1-benzofuran-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.